molecular formula C17H10O2 B14230223 7H-Benzo[c]fluoren-7-one, 4-hydroxy- CAS No. 728892-75-9

7H-Benzo[c]fluoren-7-one, 4-hydroxy-

Cat. No.: B14230223
CAS No.: 728892-75-9
M. Wt: 246.26 g/mol
InChI Key: NFQKQMNKFGFXNB-UHFFFAOYSA-N
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Description

7H-Benzo[c]fluoren-7-one, 4-hydroxy- is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C17H10O2 This compound is known for its unique structure, which includes a hydroxyl group attached to the 7H-benzo[c]fluoren-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- typically involves the use of oxazolines as activating groups and dimethoxynaphthaldehydes as intermediates . The reaction conditions often include the use of sulfuric acid in water and acetic acid, with heating for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7H-Benzo[c]fluoren-7-one, 4-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

7H-Benzo[c]fluoren-7-one, 4-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- involves its interaction with various molecular targets and pathways. As an electron acceptor, it can participate in redox reactions, influencing cellular processes and signaling pathways . Its hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Benzo[c]fluoren-7-one, 4-hydroxy- is unique due to its specific hydroxyl group placement, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and uses.

Properties

CAS No.

728892-75-9

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxybenzo[c]fluoren-7-one

InChI

InChI=1S/C17H10O2/c18-15-7-3-6-11-10(15)8-9-14-16(11)12-4-1-2-5-13(12)17(14)19/h1-9,18H

InChI Key

NFQKQMNKFGFXNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC4=C3C=CC=C4O

Origin of Product

United States

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